molecular formula C5H12O2S B14457337 1-Pentanesulfinic acid CAS No. 76008-87-2

1-Pentanesulfinic acid

Cat. No.: B14457337
CAS No.: 76008-87-2
M. Wt: 136.21 g/mol
InChI Key: HSHPOTHYMFBSDH-UHFFFAOYSA-N
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Description

1-Pentanesulfinic acid (chemical formula: C₅H₁₁SO₂H) is an organosulfur compound characterized by a sulfinic acid functional group (-SO₂H) attached to a pentane chain. Sulfinic acids are intermediate in oxidation state between sulfonic acids (-SO₃H) and thiols (-SH). Sulfinic acids typically exhibit moderate acidity (pKa ~2–3) and are used in organic synthesis, catalysis, and as intermediates in pharmaceuticals .

Properties

CAS No.

76008-87-2

Molecular Formula

C5H12O2S

Molecular Weight

136.21 g/mol

IUPAC Name

pentane-1-sulfinic acid

InChI

InChI=1S/C5H12O2S/c1-2-3-4-5-8(6)7/h2-5H2,1H3,(H,6,7)

InChI Key

HSHPOTHYMFBSDH-UHFFFAOYSA-N

Canonical SMILES

CCCCCS(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on sulfonic/sulfinic acid derivatives with analogous carbon chain lengths, fluorination patterns, and counterions. Key compounds include:

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight Purity/Content Key Applications
Sodium 1-Pentanesulfonate C₅H₁₁NaO₃S·H₂O 192.21 ≥98.0% (hydrate) Reagent, surfactant
Potassium Perfluoropentanesulfonate C₅HF₁₁O₃S·K 389.21 Not specified Industrial surfactants
Sodium 1-Pentadecanesulfonate C₁₅H₃₂O₃S·Na 334.47 Not specified Emulsifier (Emulgator E 30)

Table 2: Functional and Environmental Profiles

Compound Fluorination Chain Length Solubility Environmental Persistence
Sodium 1-Pentanesulfonate Non-fluorinated C₅ High (polar solvents) Low bioaccumulation
Potassium Perfluoropentanesulfonate Fully fluorinated C₅ Low (hydrophobic) Moderate persistence
Sodium 1-Pentadecanesulfonate Non-fluorinated C₁₅ Moderate (amphiphilic) High bioaccumulation

Key Findings:

Chain Length and Solubility :

  • Shorter-chain derivatives (e.g., C₅ sulfonates) exhibit higher water solubility compared to longer-chain analogs (e.g., C₁₅ sulfonates), which are more amphiphilic and suited for surfactant applications .
  • Fluorinated derivatives (e.g., perfluoropentanesulfonate) show extreme hydrophobicity, making them useful in firefighting foams and coatings but environmentally persistent .

Fluorination Impact: Perfluorination enhances thermal and chemical stability but raises environmental concerns due to resistance to degradation. Non-fluorinated sulfonates are less persistent but may lack performance in extreme conditions .

Counterion Effects :

  • Sodium salts (e.g., sodium 1-pentanesulfonate) are widely used in analytical chemistry due to high purity and solubility, whereas potassium salts (e.g., perfluoropentanesulfonate) may offer stability advantages in specific industrial processes .

Toxicity and Regulation :

  • Perfluorinated compounds are under scrutiny for bioaccumulation and toxicity. Shorter-chain alternatives (C₅) are increasingly favored over longer-chain (C₈–C₁₅) derivatives to mitigate ecological risks .

Q & A

Q. How can researchers ensure transparency and reproducibility in reporting this compound data?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw spectral data (NMR, MS) in repositories like Zenodo. Document synthetic procedures in detail, including failed attempts. Use standardized nomenclature (IUPAC) and reference materials (e.g., NIST-certified reagents) to minimize ambiguity .

Tables for Quick Reference

Parameter Recommended Technique Key Considerations
Purity assessment¹H NMR (>95% purity threshold)Compare integral ratios to theoretical values
Stability monitoringLC-MS with accelerated agingTrack degradation products at 40°C/75% RH
Environmental persistenceQSAR modeling + microcosm assaysValidate with OECD 301/302 biodegradation tests

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